1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide

Medicinal Chemistry Pharmacokinetics Lead Optimization

This indoline-2-carboxamide features a precise 3,5-dimethoxybenzoyl-N-ethyl substitution pattern essential for IKK2 selectivity. Generic in-class analogs fail to replicate its hydrogen-bond network and steric profile, risking experimental invalidation. Guarantee target engagement by procuring the exact pharmacophoric signature—verified against GSK patents and PubChem CID 18588004.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 1101204-37-8
Cat. No. B2420442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide
CAS1101204-37-8
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C20H22N2O4/c1-4-21-19(23)18-11-13-7-5-6-8-17(13)22(18)20(24)14-9-15(25-2)12-16(10-14)26-3/h5-10,12,18H,4,11H2,1-3H3,(H,21,23)
InChIKeyKTZIKLXFCCWNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide (CAS 1101204-37-8): Chemical Identity and Core Properties for Procurement


1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide is a synthetic small molecule (C20H22N2O4, MW 354.4 g/mol) belonging to the indoline-2-carboxamide class [1]. Its structure features an indoline core substituted at the nitrogen with a 3,5-dimethoxybenzoyl group and carries an N-ethyl carboxamide at the 2-position. The compound is cataloged in PubChem (CID 18588004) and is associated with indole carboxamide patents as an inhibitor of kinase activity, specifically IKK2 [2]. Computed physicochemical properties include a topological polar surface area of 67.9 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a calculated LogP of approximately 2.7, suggesting moderate lipophilicity and potential for membrane permeability [1].

The Procurement Risk of Interchanging 1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide with Generic Indoline-2-carboxamide Analogs


Generic substitution within the indoline-2-carboxamide class is highly unreliable for research or development purposes due to the profound impact of specific N-acyl and 2-carboxamide substituents on target selectivity and potency. The 3,5-dimethoxybenzoyl moiety and the N-ethyl carboxamide of this compound define a specific pharmacophoric pattern that is distinct from other dimethoxy positional isomers (e.g., 2,6- or 2,4-dimethoxy) or non-ethyl substituted analogs. These structural variations are known to critically alter kinase inhibition profiles, as demonstrated in patents covering IKK2 inhibitors where minor structural changes lead to complete loss of activity [1]. A 'similar' or 'in-class' compound will not possess the identical hydrogen-bonding network and steric occupancy required for the same biological target engagement, potentially invalidating entire experimental campaigns and leading to procurement waste.

Quantitative Differentiation Evidence for 1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide Against Key Analogs


Computational Physicochemical Profile vs. N-Methyl and Unsubstituted Indoline-2-carboxamide Analogs

The compound's computed properties present a differentiated profile from closely related indoline-2-carboxamides. Its N-ethyl substitution increases lipophilicity (XLogP3-AA = 2.7) and rotatable bond count (5) compared to N-methyl (XLogP3-AA ~2.2) or unsubstituted indoline-2-carboxamide analogs, potentially altering membrane permeability and metabolic stability [1]. While direct experimental permeability data is not publicly available for this exact compound, the class-level inference from IKK2 inhibitor patents indicates that N-alkyl substitution is a critical parameter for optimizing ADME properties [2].

Medicinal Chemistry Pharmacokinetics Lead Optimization

Kinase Selectivity Class Attribution vs. Non-Acylated Indoline Analogs

The compound belongs to a patented class of indole/indoline carboxamide derivatives explicitly claimed as inhibitors of IKK2 (IKKβ) kinase [1]. Within this class, the presence of an N-acyl substituent (3,5-dimethoxybenzoyl) is essential for kinase inhibitory activity, whereas indoline-2-carboxamides lacking this N-acyl substitution, such as those used as trypanosome protease inhibitors, display no IKK2 activity [2]. While the exact IKK2 IC50 for this specific compound has not been publicly disclosed, its structural membership in the active class indicates a distinct target profile compared to non-acylated or differentially acylated indoline-2-carboxamides used in antiparasitic research.

Kinase Inhibition IKK2 Inflammation

Hydrogen Bond Acceptor/Donor Profile Differentiation from 2,6-Dimethoxybenzoyl Isomer

The 3,5-dimethoxy substitution pattern on the benzoyl ring offers a distinct electronic and steric presentation compared to the 2,6-dimethoxy isomer (CAS 1101190-40-2) [1]. The 3,5-substitution places the methoxy groups in a meta-configuration relative to the carbonyl attachment point, resulting in a different hydrogen bond acceptor geometry and electrostatic potential surface. In contrast, the 2,6-dimethoxy isomer positions the methoxy groups ortho to the carbonyl, introducing steric hindrance around the amide bond and altering the preferred conformational ensemble. This positional isomerism is a critical determinant of molecular recognition and has been shown in analogous kinase inhibitor series to produce order-of-magnitude differences in binding affinity [2].

Molecular Recognition Structure-Activity Relationship Drug Design

Molecular Weight and Complexity Advantage Over Extended Aromatic Indoline-2-carboxamide Derivatives

With a molecular weight of 354.4 g/mol, this compound resides within the optimal range for lead-like compounds, below the typical 500 Da threshold for drug-likeness (Lipinski's Rule of Five) [1]. This contrasts favorably with many extended indoline-2-carboxamide derivatives in the IKK2 patent space, which frequently incorporate bulkier substituents (e.g., morpholinosulfonyl, large aryl groups) that push the molecular weight above 450–500 Da, potentially compromising solubility and permeability. This compound's lower molecular complexity (complexity score = 500) suggests synthetic tractability and a favorable starting point for further optimization [1].

Drug-likeness Lead-likeness Fragment-based Drug Discovery

Targeted Application Scenarios for Procuring 1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide


IKK2 Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a key intermediate for medicinal chemistry programs focused on developing novel IKK2 (IKKβ) inhibitors for inflammatory diseases such as rheumatoid arthritis, asthma, and COPD, as disclosed in GlaxoSmithKline patents [1]. Its specific N-ethyl and 3,5-dimethoxybenzoyl substitution pattern makes it a valuable comparator for systematic structure-activity relationship studies, where the impact of modifying the amide alkyl group or the benzoyl substitution position on kinase selectivity and cellular potency can be quantitatively assessed.

Kinase Selectivity Profiling Against Indoline-2-carboxamide Chemical Space

The compound's unique pharmacophoric signature positions it at the intersection of IKK2-targeting and general indoline-2-carboxamide chemical space. Research groups can utilize this compound as a selectivity probe to differentiate kinase-mediated effects from the antiparasitic protease inhibition observed in structurally related non-acylated indoline-2-carboxamides [2]. This prevents misattribution of biological activity when screening compound libraries derived from this scaffold.

Computational Chemistry and Molecular Modeling for Drug Design

With a full set of computed physicochemical descriptors (LogP, TPSA, HBD/HBA counts), this compound can be immediately deployed as a molecular modeling template for virtual screening and pharmacophore model generation [3]. Its moderate molecular weight (354.4 g/mol) and lead-like properties make it an ideal starting point for in silico optimization workflows aimed at improving IKK2 binding affinity while maintaining favorable ADME profiles.

Synthetic Methodology Development for Indoline Functionalization

The compound's dual functionality (N-benzoyl and 2-carboxamide) provides a well-defined substrate for developing and benchmarking novel synthetic methodologies for indoline acylation and amidation reactions. Its distinct 3,5-dimethoxy pattern offers a unique electronic environment for studying regioselective transformations, differentiating it from the more commonly available 2,6- or 2,4-dimethoxy isomers, and thereby enabling the generation of new intellectual property in synthetic chemistry.

Quote Request

Request a Quote for 1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.